N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide
Description
The exact mass of the compound this compound is 345.147726857 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(1-phenylethylcarbamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15(16-6-3-2-4-7-16)23-20(25)17-9-11-19(12-10-17)24-21(26)18-8-5-13-22-14-18/h2-15H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONYXUBJVGDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a nicotinamide moiety linked to a phenyl group that is further substituted with an amino carbonyl group. This structural complexity suggests multiple potential interactions with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Similar derivatives have been studied for their ability to inhibit enzymes such as IMP dehydrogenase, which is crucial in purine biosynthesis. This inhibition can lead to reduced proliferation of certain pathogens, making it a target for antimicrobial drug development .
- Antioxidant Properties : Some studies suggest that nicotinamide derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted the antibacterial activity of several phenolic derivatives, categorizing them based on their effectiveness against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | Activity Against Staphylococcus aureus | Activity Against Klebsiella pneumoniae |
|---|---|---|
| Compound A | 2.5 µg/mL | 10 µg/mL |
| Compound B | 1.25 µg/mL | 5 µg/mL |
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined the efficacy of various nicotinamide derivatives against bacterial strains. The findings indicated that certain modifications to the nicotinamide structure enhanced antibacterial activity, suggesting that this compound may possess similar potential .
- Clinical Application : Another research article discussed the implications of nicotinamide derivatives in treating infections caused by resistant bacterial strains. The findings support the notion that compounds like this compound could be developed into novel antibiotics .
Scientific Research Applications
Chemical Properties and Structure
N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide is a nicotinamide derivative characterized by the presence of an amide functional group. The compound's structure can be represented as follows:
- Chemical Formula : C16H18N4O
- Molecular Weight : 282.34 g/mol
The amide bond in this compound is crucial for its biological activity, as it influences the compound's interaction with various biological targets.
Anti-inflammatory Properties
Research indicates that nicotinamide derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines and may be beneficial in treating conditions such as asthma and allergic rhinitis by modulating the immune response .
Cancer Therapeutics
The compound has been investigated for its potential role in cancer therapy. Studies show that derivatives of nicotinamide can induce apoptosis in cancer cells and inhibit tumor growth. For instance, modifications to the amide bond have led to enhanced metabolic stability and bioactivity against various cancer cell lines .
Neuroprotective Effects
Nicotinamide derivatives are also studied for their neuroprotective properties. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
There is emerging evidence that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacterial infections has been noted, highlighting its potential as a therapeutic agent in infectious diseases .
Case Study 1: Anti-inflammatory Effects
A study published in Pharmaceutical Research demonstrated that a related nicotinamide derivative significantly reduced airway inflammation in a mouse model of asthma. The compound inhibited the release of inflammatory mediators from mast cells, suggesting its utility in managing allergic responses .
Case Study 2: Cancer Cell Apoptosis
Research conducted by the Rana group investigated the effects of various amide derivatives on cancer cell lines. The study found that this compound induced apoptosis in non-small cell lung cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent .
Case Study 3: Neuroprotection Against Oxidative Stress
A recent investigation published in Journal of Neurochemistry explored the neuroprotective effects of nicotinamide derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and improve cell viability, supporting their development for neurodegenerative disease therapies .
Q & A
Q. What are the established synthetic routes for N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide, and how are intermediates purified?
The compound is typically synthesized via coupling reactions between nicotinamide derivatives and aryl carboxamide intermediates. For example, a manganese-mediated reductive transamidation approach can be employed, using nitroaromatics and tertiary amides as precursors (e.g., MnBr₂ as a catalyst in NMP solvent) . Intermediates are purified via mass-directed preparative liquid chromatography (LC) or silica gel column chromatography, depending on polarity and solubility .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly to verify the (1-phenylethyl)amino and carbonyl linkages. For example, aromatic protons in the phenyl group appear as multiplet signals at δ 7.2–7.5 ppm, while the nicotinamide carbonyl resonates near δ 165–170 ppm in ¹³C NMR . Liquid chromatography–mass spectrometry (LC-MS) with electrospray ionization (ESI) is used to confirm molecular weight and purity (>95%) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized in the synthesis of analogs with enhanced bioactivity?
Reaction conditions such as catalyst loading (e.g., Pd(PPh₃)₄), boronic acid equivalents, and solvent (e.g., THF/H₂O) significantly impact yield. For instance, extending reaction time to 8 hours and using microwave-assisted heating (80°C) improved coupling efficiency for pyrrolopyrimidine analogs . Post-reaction purification via recrystallization (e.g., acetonitrile) enhances crystallinity and reduces byproducts .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s enzyme inhibition (e.g., EGFR)?
SAR studies focus on substituent effects at the phenyl and nicotinamide moieties. For example:
- Electron-withdrawing groups (e.g., trifluoromethoxy at the phenyl ring) increase EGFR binding affinity by stabilizing hydrophobic interactions .
- Steric bulk at the (1-phenylethyl)amino group reduces metabolic clearance, as shown in analogs with tert-butyl substituents . Computational methods like molecular docking (e.g., using AutoDock Vina) validate binding modes to the EGFR kinase domain, with key hydrogen bonds at Lys745 and Thr790 residues .
Q. How can researchers resolve discrepancies in biological activity data between structurally similar analogs?
Contradictions often arise from subtle structural variations or assay conditions. For example:
- Solubility differences : Analogs with para-methoxy groups may show reduced cellular uptake due to increased hydrophobicity, leading to false negatives in viability assays .
- Metabolic stability : Compounds with labile esters (e.g., methyl esters) degrade rapidly in hepatocyte assays, necessitating stability testing via LC-MS/MS . Cross-validation using orthogonal assays (e.g., surface plasmon resonance for binding kinetics and cell-based IC₅₀ measurements) helps reconcile discrepancies .
Methodological Notes
- Synthetic Optimization : Reaction monitoring via thin-layer chromatography (TLC) and in-situ IR spectroscopy ensures intermediate stability .
- Data Validation : Always compare NMR data with computed spectra (e.g., using ACD/Labs or ChemDraw) to rule out impurities .
- Biological Assays : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
